![molecular formula C20H17BrN2O2S B13336666 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime](/img/structure/B13336666.png)
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime is a complex organic compound that features a bromine atom, a thieno[3,2-c]pyridine moiety, and a chromen-4-one core with an O-(tert-butyl) oxime group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]pyridine ring.
Formation of the Chromen-4-one Core: This involves the cyclization of suitable intermediates to form the chromen-4-one structure.
Oxime Formation: The final step involves the reaction of the chromen-4-one derivative with hydroxylamine and tert-butylamine to form the O-(tert-butyl) oxime group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, boronic acids, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: It is used in studies to understand its interactions with biological targets and pathways.
作用機序
The mechanism of action of 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Thieno[2,3-c]pyridine Derivatives: These compounds share the thieno[3,2-c]pyridine core and are studied for their kinase inhibitory activity.
Chromen-4-one Derivatives: Compounds with the chromen-4-one core are known for their diverse biological activities.
Oxime Derivatives: Oxime-containing compounds are widely studied for their potential therapeutic applications.
Uniqueness
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
分子式 |
C20H17BrN2O2S |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
(E)-6-bromo-N-[(2-methylpropan-2-yl)oxy]-2-thieno[3,2-c]pyridin-6-ylchromen-4-imine |
InChI |
InChI=1S/C20H17BrN2O2S/c1-20(2,3)25-23-15-9-18(24-17-5-4-13(21)8-14(15)17)16-10-19-12(11-22-16)6-7-26-19/h4-11H,1-3H3/b23-15+ |
InChIキー |
ANDFSWIGTVKGHO-HZHRSRAPSA-N |
異性体SMILES |
CC(C)(C)O/N=C/1\C=C(OC2=C1C=C(C=C2)Br)C3=NC=C4C=CSC4=C3 |
正規SMILES |
CC(C)(C)ON=C1C=C(OC2=C1C=C(C=C2)Br)C3=NC=C4C=CSC4=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



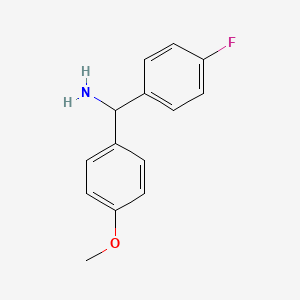


![2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B13336604.png)
![tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13336611.png)

![{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine](/img/structure/B13336620.png)

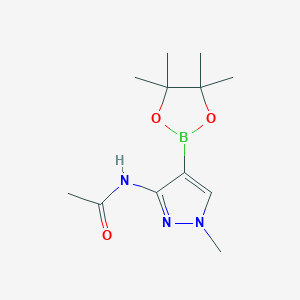
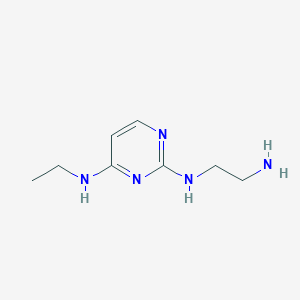
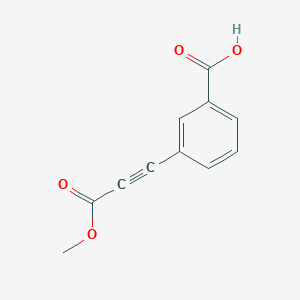
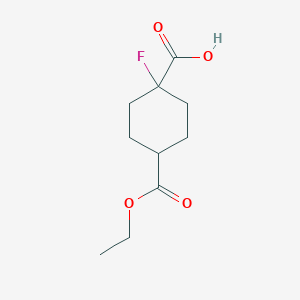
![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)
